1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
Brand Name:
Vulcanchem
CAS No.:
16018-53-4
VCID:
VC21055464
InChI:
InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19)
SMILES:
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C12H12N6O3
Molecular Weight:
288.26 g/mol
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
CAS No.: 16018-53-4
Cat. No.: VC21055464
Molecular Formula: C12H12N6O3
Molecular Weight: 288.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16018-53-4 |
|---|---|
| Molecular Formula | C12H12N6O3 |
| Molecular Weight | 288.26 g/mol |
| IUPAC Name | 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
| Standard InChI | InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19) |
| Standard InChI Key | NPIHUYPZBAYBCR-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator